![molecular formula C22H16F2N4O2 B2820357 2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921817-56-3](/img/structure/B2820357.png)
2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including an amide group, a pyridopyrimidinone group, and two fluorine atoms on the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, the pyridopyrimidinone group, and the fluorine atoms would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group could undergo hydrolysis, the pyridopyrimidinone group could participate in various ring-opening reactions, and the fluorine atoms could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its electronegativity and polarity .Applications De Recherche Scientifique
Inhibitors of Transcription Factors
Research by Palanki et al. (2000) explored the structure-activity relationship of compounds similar to the specified chemical, targeting NF-kappaB and AP-1 transcription factors, which are pivotal in the regulation of inflammatory and immune responses. The study aimed to enhance oral bioavailability, involving modifications to the pyrimidine portion of the compound and assessing the effects on cell-based activity and gastrointestinal permeability. This research contributes to understanding how minor structural changes can influence the biological activity and bioavailability of therapeutic agents Palanki et al., 2000.
Anticancer and Anti-inflammatory Agents
A study by Rahmouni et al. (2016) discussed the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. Although the specific chemical is not directly mentioned, the research underscores the potential of pyrimidine derivatives in designing new therapeutic agents targeting cancer and inflammation, highlighting the versatility of pyrimidine scaffolds in drug discovery Rahmouni et al., 2016.
Material Science and Polyimide Synthesis
Research into novel polyimides with enhanced thermal stability and solubility has been conducted by Tamami and Yeganeh (2001), indicating the importance of pyridine and pyrimidine derivatives in the synthesis of materials with desirable thermal and mechanical properties. These findings suggest the relevance of such compounds in the development of advanced materials for various industrial applications Tamami & Yeganeh, 2001.
Heterocyclic Compound Synthesis
Chi et al. (2000) explored the synthesis of partially fluorinated heterocycles from perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene, reacting with bidentate nitrogen nucleophiles to produce novel pyrimidine, 2H-pyrido[1,2-a]pyrimidine, and [1,3,5]triazine derivatives. This study showcases the chemical versatility and reactivity of fluorinated compounds, contributing to the expansion of heterocyclic chemistry Chi et al., 2000.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2/c1-12-11-14(28-13(2)26-20-15(22(28)30)5-4-10-25-20)8-9-18(12)27-21(29)19-16(23)6-3-7-17(19)24/h3-11H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUBBADAUVVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.